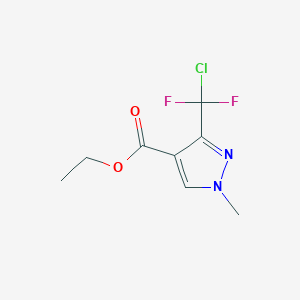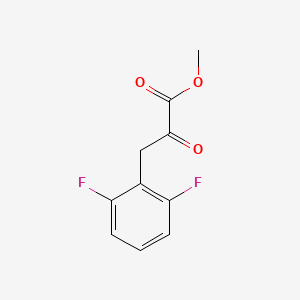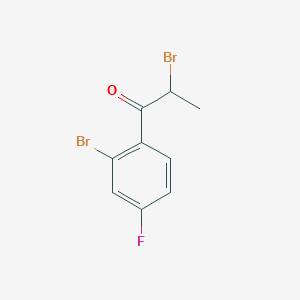
2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone is an organic compound with the molecular formula C9H7Br2FO. It is a colorless to pale yellow crystalline solid with a distinct odor. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone can be synthesized through various methods. One common approach involves the bromination of 1-(2-bromo-4-fluorophenyl)-1-propanone using bromine in the presence of a suitable solvent such as acetic acid . The reaction is typically carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and bromine concentration .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Reduction: Products include alcohols and hydrocarbons.
Oxidation: Products include carboxylic acids and ketones.
Aplicaciones Científicas De Investigación
2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Bromo-4-fluorophenyl)ethanone: Similar structure but lacks the additional bromine atom on the propanone chain.
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone: Similar structure with variations in the position of the bromine and fluorine atoms.
2-(2-Bromo-4-fluorophenyl)-1-(4-ethylphenyl)ethanone: Contains an ethyl group instead of a propanone chain.
Uniqueness
2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone is unique due to its dual bromine substitution, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its specific arrangement of bromine and fluorine atoms also contributes to its distinct chemical behavior and applications .
Propiedades
Fórmula molecular |
C9H7Br2FO |
|---|---|
Peso molecular |
309.96 g/mol |
Nombre IUPAC |
2-bromo-1-(2-bromo-4-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7Br2FO/c1-5(10)9(13)7-3-2-6(12)4-8(7)11/h2-5H,1H3 |
Clave InChI |
DSUPGGCAUFDWPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C=C(C=C1)F)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B15334631.png)
![2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole](/img/structure/B15334636.png)

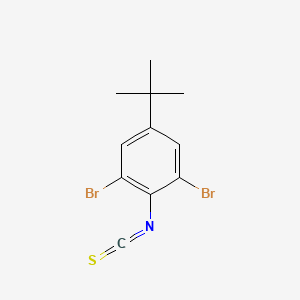

![N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B15334659.png)
![8-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334669.png)
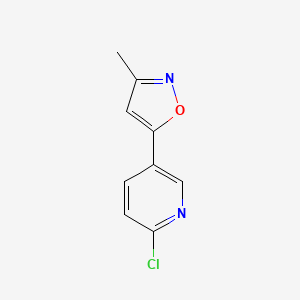
![8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15334675.png)
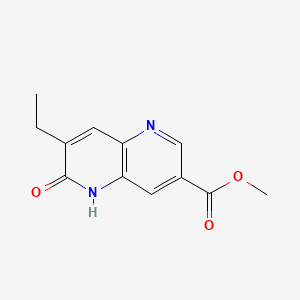
![2-(2-Furyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15334686.png)
